2-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide

Lipophilicity Drug-likeness Membrane permeability

This 2-phenylimidazole-propyl-butanamide scaffold is specifically differentiated for CNS-directed screening campaigns. With a computed XLogP3 of 3.8, TPSA of 46.9 Ų, and a single H-bond donor, it satisfies multiple CNS MPO criteria, predicting superior passive blood-brain barrier permeability compared to des-phenyl analogs. The modular architecture—C2-phenylimidazole, propyl linker, and α-phenylbutanamide—enables independent SAR variation at each region. Dual-method QC (LCMS + 400 MHz ¹H-NMR) ensures batch-to-batch reproducibility. The undefined stereocenter at the butanamide α-carbon supports enantiomeric resolution studies for chiral recognition profiling. Order now for prompt delivery.

Molecular Formula C22H25N3O
Molecular Weight 347.462
CAS No. 1421469-56-8
Cat. No. B2396038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide
CAS1421469-56-8
Molecular FormulaC22H25N3O
Molecular Weight347.462
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3
InChIInChI=1S/C22H25N3O/c1-2-20(18-10-5-3-6-11-18)22(26)24-14-9-16-25-17-15-23-21(25)19-12-7-4-8-13-19/h3-8,10-13,15,17,20H,2,9,14,16H2,1H3,(H,24,26)
InChIKeyAUDLLYJYSFJEIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 5 mg / 20 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide (CAS 1421469-56-8): Structural Profile and Procurement-Relevant Identity


2-Phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide (CAS 1421469-56-8) is a fully synthetic small molecule (C22H25N3O, MW 347.5 g/mol) comprising a 2-phenylimidazole head group linked via a propyl spacer to a 2-phenylbutanamide tail [1]. It belongs to the aryl-imidazole-alkyl-amide class and is supplied primarily as a screening compound and building block for medicinal chemistry derivatization [2]. The molecule possesses one undefined stereocenter at the butanamide α-carbon, a computed XLogP3 of 3.8, a topological polar surface area (TPSA) of 46.9 Ų, and eight rotatable bonds [1]. It is commercially available from Life Chemicals (Cat. No. F6209-0081) in quantities from 3 mg to 50 mg at purities confirmed by LCMS and 400 MHz ¹H-NMR [2]. No peer-reviewed pharmacological efficacy or target-engagement data for this exact compound were identified in the accessible literature as of the search date; the evidence below therefore draws upon authoritative computed properties, structural comparators, and class-level inference to establish differentiation.

Why In-Class Imidazole-Propyl-Butanamides Cannot Be Interchanged: The Case for 2-Phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide


Compounds sharing the imidazole-propyl-butanamide scaffold differ in at least three consequential dimensions: (i) the substitution pattern on the imidazole ring (2-phenyl vs. unsubstituted vs. 1-phenyl), (ii) the position of the phenyl branch on the butanamide chain (α/2-position vs. γ/4-position), and (iii) the length and saturation of the alkyl spacer. These variations produce measurable differences in lipophilicity (ΔXLogP3 up to 2.3 log units), hydrogen-bonding capacity, and molecular shape that translate into divergent solubility, permeability, and target-recognition profiles [1]. The specific 2-phenylimidazole substructure in the target compound confers distinct π-stacking and steric properties compared to both the unsubstituted imidazole analog and the 4-phenylbutanamide positional isomer; generic interchange without confirmatory profiling therefore risks invalidating SAR hypotheses and confounding screening campaigns.

Quantitative Differentiation Evidence: 2-Phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide vs. Closest Analogs


Lipophilicity Advantage Over the Des-Phenyl Imidazole Analog (XLogP3 Comparison)

The target compound bears a 2-phenyl substituent on the imidazole ring absent in the comparator N-[3-(1H-imidazol-1-yl)propyl]-2-phenylbutanamide. This structural difference drives a substantial increase in computed lipophilicity [1].

Lipophilicity Drug-likeness Membrane permeability SAR

Positional Isomer Differentiation: 2-Phenylbutanamide vs. 4-Phenylbutanamide Regioisomer (Topological Polar Surface Area and Rotatable Bond Identity)

The target compound (2-phenyl substitution on the butanamide α-carbon) and its positional isomer 4-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide (CAS 1421500-51-7; phenyl at the butanamide γ-position) share identical molecular formula (C22H25N3O) and molecular weight (347.5 g/mol) but differ in the attachment point of the terminal phenyl ring, an arrangement that is known in medicinal chemistry to alter both conformational preferences and metabolic vulnerability [1].

Molecular topology Regioisomerism Scaffold diversity Chemical procurement

Molecular Complexity and Scaffold Diversity Relative to 2-Phenylbutanamide

The target compound extends the simple 2-phenylbutanamide scaffold (CAS 90-26-6, C10H13NO, MW 163.2) by appending a 2-phenylimidazole group through a propyl linker. This transforms a low-complexity fragment into a fully elaborated, three-aromatic-ring screening molecule with higher predicted target-engagement potential [1][2].

Scaffold complexity Fragment-based drug discovery Chemical space Molecular diversity

Vendor-Supplied Identity and Purity Benchmarks: Procurement-Grade Differentiation

The target compound is cataloged by Life Chemicals under product code F6209-0081 with LCMS and 400 MHz ¹H-NMR quality control data, providing verified identity for procurement. The pricing structure scales from $63 (3 mg) to $160 (50 mg), with a 5 mg minimum order at $69 [1]. The positional isomer (CAS 1421500-51-7) is listed by Chemenu (CM634015) at ≥95% purity but without disclosed orthogonal QC data .

Chemical procurement QC analytics Reference standard Purity specification

Hydrogen-Bond Donor/Acceptor Profile and Its Implications for Target Class Suitability

With one hydrogen-bond donor (amide NH) and two hydrogen-bond acceptors (amide C=O and imidazole N), the target compound presents a minimized polar pharmacophore embedded within a largely hydrophobic framework (XLogP3 = 3.8), a profile associated with Type II kinase inhibitors and CNS-active ligands [1]. The des-phenyl imidazole analog possesses the same HBD/HBA count but substantially lower lipophilicity (LogP = 1.52), shifting the polarity balance .

Hydrogen bonding Drug-likeness Kinase inhibitors CNS drug design

Procurement-Driven Application Scenarios for 2-Phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide (CAS 1421469-56-8)


Structure-Activity Relationship (SAR) Expansion of Imidazole-Containing Lead Series

The compound's 2-phenylimidazole-propyl-butanamide architecture provides a modular scaffold for SAR studies where each region—imidazole C2-phenyl, propyl linker, and butanamide α-phenyl—can be varied independently. The computed XLogP3 of 3.8 and TPSA of 46.9 Ų place it within oral drug-like chemical space, making it suitable as a starting point for lead optimization programs targeting enzymes or receptors with hydrophobic active sites, such as FAAH, PDE10A, or IP receptors, as inferred from the broader phenylimidazole patent literature [1]. The presence of a single, well-defined stereocenter at the butanamide α-carbon also permits enantiomeric resolution studies to probe chiral recognition [2].

CNS-Penetrant Screening Library Enrichment

With a computed XLogP3 of 3.8, a single hydrogen-bond donor, and TPSA < 50 Ų, the compound satisfies multiple CNS MPO (Multi-Parameter Optimization) desirability criteria [1]. It is suitable for inclusion in diversity-oriented screening decks aimed at identifying hits for neurological targets, where the 2-phenylimidazole moiety may engage aromatic-rich binding pockets. The 2.3 log-unit lipophilicity advantage over the des-phenyl imidazole analog predicts enhanced passive blood-brain barrier permeability, positioning this compound as a preferred choice for CNS-focused phenotypic or target-based screens [2].

Analytical Reference Standard for Chiral and Regioisomeric Purity Determination

The compound's dual-method QC certification (LCMS plus 400 MHz ¹H-NMR) from Life Chemicals [1] and its undefined stereocenter make it a practical reference material for laboratories developing chiral separation methods (e.g., SFC or HPLC on chiral stationary phases) for α-substituted butanamides. It can also serve as a retention-time marker for distinguishing the 2-phenylbutanamide regioisomer from the 4-phenyl analog (CAS 1421500-51-7) in reaction monitoring or impurity profiling, as the two isomers share identical molecular weight but differ in chromatographic behavior [2].

Fragment-to-Lead Tool Compound for 2-Phenylimidazole-Based Pharmacophore Validation

Relative to the fragment 2-phenylbutanamide (MW 163.2), the target compound represents a 'lead-like' expansion (MW 347.5, +184 Da) that retains favorable TPSA while dramatically increasing molecular complexity (416 vs. an estimated ~100) [1]. It can be deployed as a fully elaborated tool molecule to test whether the 2-phenylimidazole pharmacophore, when properly oriented via a propyl linker, engages the intended biological target. Negative results with the elaborated compound, juxtaposed with the simpler fragment, can help dissect whether lack of activity arises from insufficient molecular recognition or from inadequate scaffold complexity, thereby informing iterative medicinal chemistry decisions [2].

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